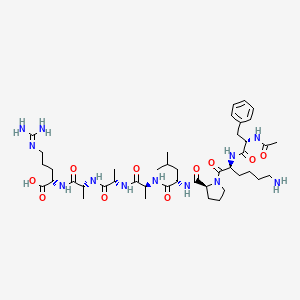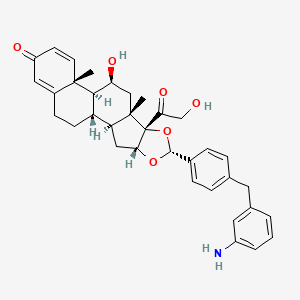
Glucocorticoid receptor agonist-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glucocorticoid receptor agonist-1 is a synthetic compound designed to mimic the effects of natural glucocorticoids. These compounds are crucial in regulating various physiological processes, including inflammation, immune response, and metabolism. This compound binds to the glucocorticoid receptor, a type of nuclear receptor, to exert its effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of glucocorticoid receptor agonist-1 typically involves multiple steps, starting from a steroidal backbone. The process includes functional group modifications, such as hydroxylation and oxidation, to achieve the desired activity. Common reagents used in these reactions include oxidizing agents like chromium trioxide and reducing agents like lithium aluminum hydride .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is often carried out in batch reactors, followed by purification steps such as crystallization and chromatography to isolate the final product .
化学反应分析
Types of Reactions: Glucocorticoid receptor agonist-1 undergoes various chemical reactions, including:
Oxidation: Introduction of hydroxyl groups at specific positions.
Reduction: Conversion of ketones to alcohols.
Substitution: Replacement of functional groups to enhance receptor binding affinity.
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, dichloromethane.
Major Products: The major products formed from these reactions are typically hydroxylated and reduced derivatives of the steroidal backbone, which exhibit enhanced binding to the glucocorticoid receptor .
科学研究应用
Glucocorticoid receptor agonist-1 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study steroidal chemistry and receptor-ligand interactions.
Biology: Investigated for its role in modulating immune responses and inflammation.
Medicine: Explored as a potential therapeutic agent for inflammatory and autoimmune diseases.
Industry: Utilized in the development of anti-inflammatory drugs and as a reference standard in quality control
作用机制
Glucocorticoid receptor agonist-1 exerts its effects by binding to the glucocorticoid receptor in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with glucocorticoid response elements on DNA. This interaction modulates the transcription of target genes involved in inflammation, immune response, and metabolism .
Molecular Targets and Pathways:
Glucocorticoid Receptor: Primary target for binding.
Nuclear Translocation: Movement of the receptor-ligand complex to the nucleus.
Gene Transcription: Regulation of genes involved in anti-inflammatory and immunosuppressive pathways.
相似化合物的比较
Dexamethasone: A widely used synthetic glucocorticoid with potent anti-inflammatory effects.
Cortisol: The natural glucocorticoid hormone produced by the adrenal glands.
Prednisolone: Another synthetic glucocorticoid used in various inflammatory conditions
Uniqueness: Glucocorticoid receptor agonist-1 is unique due to its specific modifications that enhance its binding affinity and selectivity for the glucocorticoid receptor. These modifications result in a compound with potentially fewer side effects and improved therapeutic efficacy compared to other glucocorticoids .
属性
IUPAC Name |
(1S,2S,4R,6R,8S,9S,11S,12S,13R)-6-[4-[(3-aminophenyl)methyl]phenyl]-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H39NO6/c1-33-13-12-25(38)16-23(33)10-11-26-27-17-30-35(29(40)19-37,34(27,2)18-28(39)31(26)33)42-32(41-30)22-8-6-20(7-9-22)14-21-4-3-5-24(36)15-21/h3-9,12-13,15-16,26-28,30-32,37,39H,10-11,14,17-19,36H2,1-2H3/t26-,27-,28-,30+,31+,32+,33-,34-,35+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEPSOPXQDGEHP-WWBNNTNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CC4C2(OC(O4)C5=CC=C(C=C5)CC6=CC(=CC=C6)N)C(=O)CO)CCC7=CC(=O)C=CC37C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(O[C@@H](O4)C5=CC=C(C=C5)CC6=CC(=CC=C6)N)C(=O)CO)CCC7=CC(=O)C=C[C@]37C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H39NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
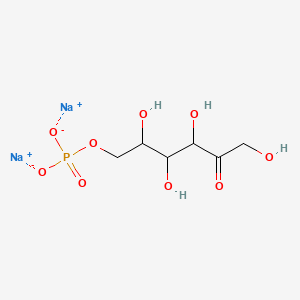
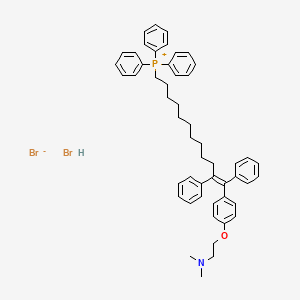
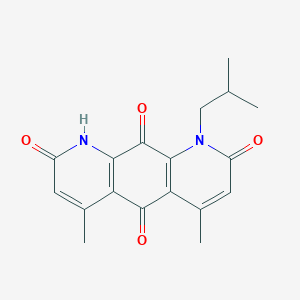
![(4-acetyloxy-5-hydroxy-3,7,11,11,14-pentamethyl-15-oxo-6-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl) benzoate](/img/structure/B10831162.png)
![2-[(2Z)-4-oxo-2-[(Z)-(4-propan-2-ylphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B10831163.png)
![N-(2-chloro-6-methylphenyl)-2-[[6-[4-[2-[4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butylamino]-2-oxoethyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B10831167.png)
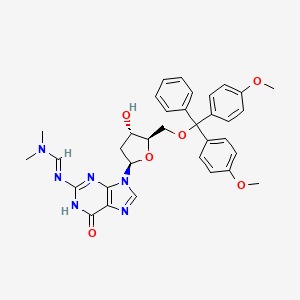
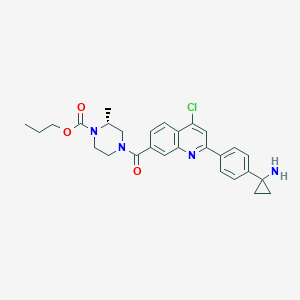
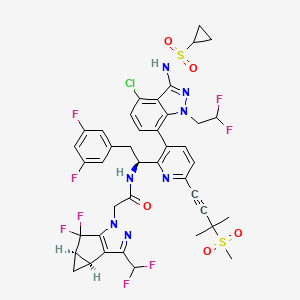
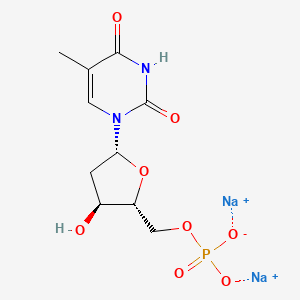
![1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]piperidine-2-carboxylic acid](/img/structure/B10831201.png)
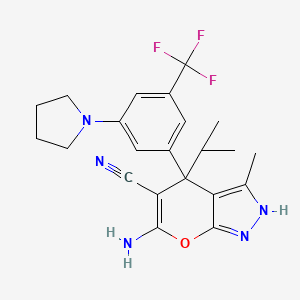
![1-[2-[4-(4-methoxybenzoyl)oxyphenyl]ethyl]-2-[[4-(trifluoromethyl)benzoyl]amino]benzimidazole-5-carboxylic acid;hydrate](/img/structure/B10831214.png)
